N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide
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Overview
Description
N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a pyrrolidine ring, a phenyl group, and a tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction, where benzene reacts with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Tolyl Group: The tolyl group is attached through a similar Friedel-Crafts alkylation reaction using toluene and an appropriate alkyl halide.
Formation of the Amide Bond: The final step involves the reaction of the intermediate with acetic anhydride or acetyl chloride to form the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents are carefully chosen to enhance the efficiency and selectivity of the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or alcohols, often in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on the central nervous system and its potential as a therapeutic agent.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules, making it valuable in the development of new synthetic methodologies.
Materials Science: It is explored for its potential use in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mechanism of Action
The mechanism of action of N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide involves its interaction with specific molecular targets and pathways. It may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-((1-phenylpyrrolidin-2-yl)methyl)-2-(p-tolyl)acetamide: Similar structure but with a para-tolyl group instead of a meta-tolyl group.
N-((1-phenylpyrrolidin-2-yl)methyl)-2-(o-tolyl)acetamide: Similar structure but with an ortho-tolyl group instead of a meta-tolyl group.
N-((1-phenylpyrrolidin-2-yl)methyl)-2-(phenyl)acetamide: Lacks the tolyl group, having a phenyl group instead.
Uniqueness
N-((1-phenylpyrrolidin-2-yl)methyl)-2-(m-tolyl)acetamide is unique due to the specific positioning of the tolyl group, which can influence its chemical reactivity and biological activity. The meta-tolyl group may impart distinct steric and electronic effects compared to the ortho- and para-tolyl analogs, leading to differences in its interactions with molecular targets and its overall properties.
Properties
IUPAC Name |
2-(3-methylphenyl)-N-[(1-phenylpyrrolidin-2-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-16-7-5-8-17(13-16)14-20(23)21-15-19-11-6-12-22(19)18-9-3-2-4-10-18/h2-5,7-10,13,19H,6,11-12,14-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTCEKYXSZUDCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCC2CCCN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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